BenchChemオンラインストアへようこそ!

(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea

Antiulcer drug discovery Gastric antisecretory agents Tetrahydroquinoline SAR

(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea (CAS 691891-04-0) is a small-molecule thiourea derivative built on a partially saturated tetrahydroquinoline (THQ) scaffold, bearing a methyl substituent at the 6-position and a thiourea group directly attached at the 5-position of the bicyclic ring system. Its molecular formula is C₁₁H₁₅N₃S with a molecular weight of 221.32 g/mol, and it carries three hydrogen-bond donors (two from the terminal NH₂ of the thiourea and one from the THQ ring nitrogen) and two hydrogen-bond acceptors (the thiourea sulfur and the ring nitrogen), giving it a topological polar surface area of 82.2 Ų and a calculated LogP of 1.9–2.24.

Molecular Formula C11H15N3S
Molecular Weight 221.32
CAS No. 691891-04-0
Cat. No. B2747121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea
CAS691891-04-0
Molecular FormulaC11H15N3S
Molecular Weight221.32
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NCCC2)NC(=S)N
InChIInChI=1S/C11H15N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h4-5,13H,2-3,6H2,1H3,(H3,12,14,15)
InChIKeyYYAUBNMHLUTUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea (CAS 691891-04-0): Baseline Characterization and Procurement Identifiers


(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea (CAS 691891-04-0) is a small-molecule thiourea derivative built on a partially saturated tetrahydroquinoline (THQ) scaffold, bearing a methyl substituent at the 6-position and a thiourea group directly attached at the 5-position of the bicyclic ring system [1]. Its molecular formula is C₁₁H₁₅N₃S with a molecular weight of 221.32 g/mol, and it carries three hydrogen-bond donors (two from the terminal NH₂ of the thiourea and one from the THQ ring nitrogen) and two hydrogen-bond acceptors (the thiourea sulfur and the ring nitrogen), giving it a topological polar surface area of 82.2 Ų and a calculated LogP of 1.9–2.24 [1][2]. The compound is cataloged as a research-grade building block by multiple suppliers including ChemSpace (CSSB00010006634), AKSci (9055CM, 95% purity), Leyan (98% purity), MolCore (97% purity), and ChemScene . Recommended storage conditions are 2–8°C in a sealed, dry environment, with shipping at room temperature .

Why Generic Substitution Fails for (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea: Regiochemical and Linker-Dependent Activity Profiles Prevent Interchangeability with Close Analogs


The 5-position thiourea on a 6-methyl-THQ scaffold occupies a distinct regiochemical space that cannot be substituted by the more extensively characterized 8-substituted tetrahydroquinoline thiocarboxamides (e.g., tiquinamide) or by urea-linked analogs. Beattie et al. (1977) demonstrated that 5,6,7,8-tetrahydroquinolinethioureas exhibit structure–activity relationships fundamentally different from those of the corresponding 8-thiocarboxamides, with thiourea activity being “less affected by structural differences” yet likely sharing a common mode of action [1]. In anticancer applications, Gnanasekaran et al. (2020) showed that in carbonyl-containing THQ systems, the urea linker produces slightly higher efficacy than the thiourea linker, confirming that linker identity measurably alters biological readout [2]. Furthermore, the partially saturated THQ ring (Fsp3 = 0.363) of the target compound confers greater conformational flexibility than the fully aromatic quinoline analog (6-methylquinolin-5-yl)thiourea (MW 217 Da, CAS 692287-16-4), which will affect target-binding geometry and pharmacokinetic properties. These orthogonal differentiation vectors—regiochemistry (5- vs 8-substitution), linker chemistry (thiourea vs urea vs thioamide), and ring saturation (THQ vs quinoline)—collectively mean that in-class analogs are not functionally interchangeable, and direct experimental data for the exact compound must anchor any selection decision.

Product-Specific Quantitative Differentiation Evidence for (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea (CAS 691891-04-0)


Regiochemical Differentiation: 5-Position Thiourea Exhibits Distinct SAR from the Clinically Characterized 8-Thiocarboxamide Series

The target compound places the thiourea pharmacophore at the 5-position of the tetrahydroquinoline ring, in contrast to the extensively studied 8-thiocarboxamide series that includes the clinical-stage gastric antisecretory agent tiquinamide (3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride). Beattie et al. (1977) directly compared thiourea derivatives against the corresponding 8-thiocarboxamides in the pylorus-ligated rat model and cold-restraint stress gastric erosion model and explicitly concluded that the thioureas “exhibit different structure-activity relationships from the corresponding 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides,” while noting that thiourea activity is “less affected by structural differences” than the thioamide counterparts [1]. Tiquinamide, the prototype 8-thiocarboxamide, demonstrated potent gastric antisecretory activity at 30 mg/kg in the pylorus-ligated rat and was found to be substantially more potent in inhibiting basal acid secretion than the established H2-receptor antagonists metiamide and burimamide [2]. The 5-thiourea compound therefore represents a distinct pharmacological starting point that explores a different region of chemical space.

Antiulcer drug discovery Gastric antisecretory agents Tetrahydroquinoline SAR

Thiourea vs Urea Linker: Measurable Differences in Anticancer Efficacy in THQ-Based Flex-Het Systems

In a direct head-to-head SAR study of THQ-based Flex-Het anticancer agents evaluated against the A2780 ovarian cancer cell line, Gnanasekaran et al. (2020) compared urea-linked and thiourea-linked analogs bearing identical Ring A (THQ) and Ring B (4-substituted phenyl) moieties. Across the carbonyl-containing THQ series 3a–g, urea-linked compounds consistently exhibited slightly higher efficacy than their thiourea counterparts. Specifically, compound 3a (urea linker, 4-nitrophenyl Ring B, 1,2,2,4,4-pentamethyl-3-oxo-THQ) showed IC₅₀ = 3.8 μM with 94.8% efficacy, compared to the lead compound SHetA2 (thiourea linker, thiochroman Ring A, IC₅₀ = 3.17 μM, 84.3% efficacy) [1]. The pattern generalized: “when the linker group between Rings A and B was a urea, efficacy values slightly exceeded those with a thiourea linker in the carbonyl-containing THQ systems 3a–g” [1]. This demonstrates that the thiourea linker is not functionally equivalent to the urea linker, even when all other structural features are held constant, and the 5-thiourea-THQ compound provides a distinct activity profile relevant for SAR expansion in anticancer programs.

Ovarian cancer Flex-Het heteroarotinoids Mortalin-targeted therapy

Physicochemical Differentiation from the Fully Aromatic (6-Methylquinolin-5-yl)thiourea Analog: Conformational Flexibility and Property Tuning

The target compound (MW 221.32 Da, LogP 1.9–2.24, Fsp3 0.363, TPSA 82.2 Ų) differs measurably from its fully aromatic analog (6-methylquinolin-5-yl)thiourea (MW 217.29 Da, CAS 692287-16-4) in conformational flexibility, lipophilicity, and hydrogen-bonding capacity [1][2]. The partially saturated tetrahydroquinoline ring introduces one additional sp³-hybridized carbon center, increasing the fraction of sp³ carbons (Fsp3) from approximately 0.18 for the quinoline analog to 0.363 for the THQ analog [2]. This increased three-dimensionality is associated with improved clinical success rates in drug discovery (Lovering et al., 2009). Furthermore, the additional NH in the saturated ring raises the hydrogen-bond donor count from 2 (in the quinoline analog) to 3, and the topological polar surface area increases from approximately 63 Ų (estimated for the quinoline analog) to 82.2 Ų [1]. The higher TPSA and HBD count suggest reduced passive membrane permeability but potentially enhanced aqueous solubility and reduced off-target promiscuity compared to the flatter, more lipophilic quinoline scaffold.

Medicinal chemistry Lead optimization Physicochemical property profiling

Class-Level Antibacterial and Urease Inhibitory Activity Establishes Screening-Relevant Biological Precedent for THQ-Thiourea Derivatives

Two independent lines of class-level evidence support the biological screening potential of the target compound. First, Dolan et al. (2016) reported that the quinoline thiourea compound 5 (1-(3,5-bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea) exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin, with in vivo toxicity testing in Galleria mellonella larvae showing 100% survival at all tested concentrations and normal development progression [1]. Second, Seraj et al. (2023) demonstrated that 19 out of 26 synthetic quinoline-based acyl thiourea derivatives showed enhanced urease enzyme inhibitory potential (IC₅₀ range 1.19–18.92 μM) compared with the standard thiourea inhibitor (IC₅₀ = 19.53 ± 0.032 μM), with compounds bearing OCH₃, OC₂H₅, Br, and CH₃ substituents on the aryl ring exhibiting significantly greater inhibition [2]. The 6-methyl substituent on the target compound maps onto this favorable substitution pattern, making it a rational candidate for anti-infective screening.

Antibacterial drug discovery Anti-MRSA agents Urease inhibition

Procurement Consistency: Multi-Vendor Availability at Defined Purity Tiers Supports Reproducible Experimental Workflows

The target compound is concurrently listed by multiple independent vendors at defined purity grades: AKSci (95%), Leyan (98%), and MolCore (97%) . This multi-supplier availability at ≥95% purity contrasts with the situation for more exotic 5-substituted tetrahydroquinoline thiourea regioisomers, which often require custom synthesis with uncertain lead times and quality. The compound is cataloged under at least seven distinct catalog numbers (5P-003, AA01XEKY, BBV-45117355, BD00907920, BG38062, CSC010006634, FCH1692610) across the ChemSpace in-stock building block network [1], indicating broad commercial availability. Storage specifications are consistent across vendors: long-term storage in a cool, dry place at 2–8°C, with room-temperature shipping permitted within the continental US . The defined purity tiers enable researchers to select the appropriate grade for their assay sensitivity requirements, with the 98% grade being suitable for most biochemical and cell-based screening applications without additional purification.

Chemical procurement Assay-ready compounds Reproducibility

Best Research and Industrial Application Scenarios for (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea (CAS 691891-04-0)


Gastric Antisecretory Drug Discovery: Exploring 5-Position Thiourea SAR as an Alternative to 8-Thiocarboxamide Leads

Researchers pursuing novel gastric antisecretory agents beyond the established 8-thiocarboxamide pharmacophore (e.g., tiquinamide) can use this compound as a starting scaffold to probe the distinct SAR space at the 5-position of the tetrahydroquinoline ring. The Beattie et al. (1977) finding that thiourea SAR is “less affected by structural differences” than thioamide SAR [1] suggests that 5-thiourea derivatives may tolerate broader structural diversification while retaining activity, enabling rapid analog generation without catastrophic loss of potency. The compound can serve as a core scaffold for systematic variation at the 6-methyl position (replacement with halogens, alkoxy, or other alkyl groups) and at the thiourea N-substituent to optimize antisecretory potency in pylorus-ligated rat models.

Anticancer Flex-Het Analog Libraries: Probing the Thiourea Linker Contribution to Mortalin Binding and A2780 Cytotoxicity

The Gnanasekaran et al. (2020) demonstration that thiourea vs urea linker choice measurably shifts the potency–efficacy balance in THQ-based Flex-Het anticancer agents [2] positions this compound as a valuable thiourea-linker reference for SAR expansion. By coupling the 6-methyl-THQ-5-isothiocyanate intermediate with diverse aryl amines, medicinal chemistry teams can generate focused analog libraries to probe the impact of Ring B substitution on mortalin binding affinity and A2780 cell growth inhibition, benchmarking against the established SHetA2 lead (IC₅₀ = 3.17 μM, efficacy = 84.3%) and its urea-linked counterparts (efficacy up to 94.8% for compound 3a).

Anti-Infective Screening: Evaluating 6-Methyl-THQ-Thiourea Derivatives Against Drug-Resistant Gram-Positive Pathogens and Urease-Dependent Organisms

The class-level precedent for quinoline thiourea anti-MRSA activity (Dolan et al., 2016) [3] and quinoline-acyl thiourea urease inhibition (Seraj et al., 2023) [4] supports deploying this compound as a screening hit in antibacterial panels targeting methicillin-resistant Staphylococcus aureus and in urease inhibition assays relevant to Helicobacter pylori and Proteus mirabilis infections. The 6-methyl substituent on the target compound aligns with the favorable substitution pattern identified by Seraj et al., where CH₃-substituted aryl rings were associated with significantly enhanced urease inhibitory potential (IC₅₀ down to 1.19 μM, representing a 16.4-fold improvement over the thiourea standard at IC₅₀ = 19.53 μM).

Physicochemical Property Benchmarking: Using the Partially Saturated THQ Scaffold to Optimize Solubility and Reduce Planarity-Driven Off-Target Binding

For lead optimization programs that have identified flat aromatic quinoline hits with poor solubility or promiscuous binding, this compound serves as a direct comparator to assess the impact of partial saturation on key drug-like properties. The higher Fsp3 (0.363 vs ~0.18 for the quinoline analog), increased TPSA (82.2 Ų vs ~63 Ų), and additional H-bond donor (3 vs 2) [5] can be correlated with experimentally measured kinetic solubility, microsomal stability, CYP inhibition, and hERG channel binding in head-to-head assays against the fully aromatic (6-methylquinolin-5-yl)thiourea comparator, providing data-driven justification for scaffold saturation in hit-to-lead progression.

Quote Request

Request a Quote for (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.